molecular formula C18H15N3O2S B4612086 2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE

2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE

Cat. No.: B4612086
M. Wt: 337.4 g/mol
InChI Key: KFEWDAUKBLVJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazoline core fused with a thiadiazole ring, which is further substituted with a methoxyphenethyl group.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinazoline or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the parent compound .

Scientific Research Applications

2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the fusion of quinazoline and thiadiazole rings, and the presence of a methoxyphenethyl group.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-23-13-9-6-12(7-10-13)8-11-16-20-21-17(22)14-4-2-3-5-15(14)19-18(21)24-16/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEWDAUKBLVJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE
Reactant of Route 2
2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE
Reactant of Route 3
2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE
Reactant of Route 4
2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE
Reactant of Route 5
2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE
Reactant of Route 6
Reactant of Route 6
2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE

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